1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide
CAS No.: 1206990-09-1
Cat. No.: VC7177816
Molecular Formula: C23H22N4O
Molecular Weight: 370.456
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206990-09-1 |
|---|---|
| Molecular Formula | C23H22N4O |
| Molecular Weight | 370.456 |
| IUPAC Name | 1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C23H22N4O/c1-16-6-8-19(9-7-16)26-23(28)17-10-12-27(13-11-17)22-18(14-24)15-25-21-5-3-2-4-20(21)22/h2-9,15,17H,10-13H2,1H3,(H,26,28) |
| Standard InChI Key | HCFDUPRCPGQRJJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N |
Introduction
Chemical Architecture and Physicochemical Properties
Structural Characteristics
The compound’s structure features a quinoline scaffold substituted with a cyano group at position 3, which enhances electron-withdrawing properties and influences binding affinity to biological targets. The piperidine ring at position 4 introduces conformational flexibility, enabling interactions with hydrophobic enzyme pockets. The N-(4-methylphenyl)carboxamide moiety further contributes to solubility and bioavailability by balancing hydrophobic and hydrophilic interactions .
Table 1: Key Physicochemical Properties
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectroscopy confirms the connectivity of the piperidine and quinoline moieties, with distinctive signals for the cyano group ( ~110 ppm in -NMR) and aromatic protons. Density functional theory (DFT) calculations predict a planar quinoline ring and a chair conformation for the piperidine, minimizing steric hindrance.
Synthesis and Optimization Strategies
Multi-Step Synthetic Routes
The synthesis involves three primary stages: (1) preparation of the 3-cyanoquinoline intermediate via cyclocondensation of aniline derivatives with malononitrile, (2) functionalization of the piperidine ring at position 4 with a carboxamide group, and (3) coupling with 4-methylaniline under peptide-coupling conditions. A representative pathway is outlined below:
-
Quinoline Formation:
-
Piperidine Modification:
-
Coupling Reaction:
Reaction Optimization
Yields are highly dependent on solvent choice and temperature. Polar aprotic solvents like dimethylformamide (DMF) improve solubility during coupling reactions, while microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours.
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF | 15% |
| Temperature | 80°C | 20% |
| Catalyst | Palladium acetate | 25% |
| Reaction Time | 2 hours (microwave) | 30% |
Pharmacological Activities and Mechanisms
Anticancer Activity
The compound inhibits vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR) tyrosine kinases, disrupting angiogenesis and tumor proliferation. In vitro assays against MCF-7 breast cancer cells show an IC of 2.3 μM, comparable to sorafenib.
Antimicrobial Effects
Preliminary data indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL), attributed to membrane disruption via the lipophilic piperidine ring.
Research Findings and Comparative Analysis
In Vitro Profiling
A 2024 screen of 120 quinoline analogs identified 1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide as a top candidate due to its balanced potency (EGFR IC = 18 nM) and selectivity (>100-fold over non-cancerous cells).
In Vivo Efficacy
In murine xenograft models, daily oral administration (50 mg/kg) reduced tumor volume by 62% over 21 days, with no significant hepatotoxicity.
Table 3: Comparative Anticancer Activity
| Compound | IC (MCF-7) | Tumor Reduction (%) |
|---|---|---|
| Target Compound | 2.3 μM | 62 |
| Sorafenib | 1.8 μM | 58 |
| Erlotinib | 4.1 μM | 45 |
Future Directions and Challenges
Structural Modifications
Introducing fluorinated groups at the quinoline 6-position could enhance blood-brain barrier penetration for neurological applications. Additionally, replacing the methyl group with a trifluoromethyl moiety may improve metabolic stability.
Clinical Translation
Phase I trials are needed to assess pharmacokinetics and safety. Key challenges include optimizing oral bioavailability (currently 42% in rats) and mitigating potential CYP450 interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume